Cas no 1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine)

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine
-
- インチ: 1S/C7H7F3N2O/c8-4-2-12-5(7(9)10)3(1-11)6(4)13/h2,7H,1,11H2,(H,12,13)
- InChIKey: GLKVQOJYVGVNSP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(C(=CN1)F)=O)CN)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 55.1
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029037610-1g |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029037610-250mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 250mg |
$1,048.60 | 2022-04-01 | |
Alichem | A029037610-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine |
1805477-63-7 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine 関連文献
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
6. Book reviews
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
S. Ahmed Chem. Commun., 2009, 6421-6423
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridineに関する追加情報
Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine (CAS No. 1805477-63-7) and Its Emerging Applications in Chemical Biology and Medicine
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine, identified by the CAS number 1805477-63-7, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The presence of multiple functional groups, including an aminomethyl side chain, a difluoromethyl substituent, a fluoro atom, and a hydroxypyridine core, endows this molecule with a rich chemical profile that makes it an attractive candidate for further exploration in drug discovery and molecular imaging.
The aminomethyl group at the C3 position of the pyridine ring introduces a nucleophilic site that can participate in various chemical reactions, such as condensation, coupling, or modification reactions, facilitating the synthesis of more complex derivatives. This feature is particularly valuable in medicinal chemistry, where bioconjugation strategies are often employed to enhance drug bioavailability or target specificity. Additionally, the difluoromethyl group is known to influence metabolic stability and binding affinity, making it a common moiety in pharmacophore design. The incorporation of this group can improve the pharmacokinetic properties of drug candidates by reducing susceptibility to enzymatic degradation.
The fluoro atom at the C5 position adds another layer of complexity to the molecule's behavior. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate electronic properties, improve lipophilicity, and enhance binding interactions with biological targets. In particular, fluorinated pyridines have been extensively studied for their role in anticancer agents, where they can enhance receptor binding or interfere with metabolic pathways. The hydroxypyridine core provides a hydrogen bond donor site, which is crucial for interactions with biological macromolecules such as proteins and enzymes. This feature can be exploited to optimize binding affinity and selectivity in drug design.
Recent advancements in computational chemistry and machine learning have enabled more efficient screening of novel compounds like 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine. These tools allow researchers to predict potential biological activities and optimize molecular structures before experimental validation. For instance, virtual screening algorithms have been used to identify this compound as a promising scaffold for kinase inhibitors, which are critical targets in oncology research. The combination of computational predictions with experimental validation has accelerated the discovery process and led to the identification of several lead compounds with therapeutic potential.
In addition to its applications in drug discovery, 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine has shown promise in the field of molecular imaging. The presence of fluorine atoms makes it a suitable candidate for positron emission tomography (PET) probes, which are used to visualize biological processes non-invasively. PET imaging relies on radiotracers that emit positrons upon decay, allowing researchers to track metabolic activity or receptor binding in vivo. The structural features of this compound make it an ideal candidate for further development as a PET ligand for studying neurological disorders or cancer metabolism.
The synthesis of 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine presents both challenges and opportunities for synthetic chemists. The multiple functional groups require careful consideration during the synthetic route design to ensure high yield and purity. Recent reports have highlighted novel synthetic strategies that leverage transition metal catalysis or flow chemistry to improve efficiency and scalability. These methods not only enhance the accessibility of this compound but also pave the way for rapid derivatization and library generation.
The biological activity of this compound has been explored in several preclinical studies. Initial investigations have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and cancer progression. The aminomethyl group allows for facile conjugation with targeting moieties or prodrugs, expanding its utility beyond simple inhibitors. Furthermore, the electron-withdrawing effects of the difluoromethyl group may enhance binding interactions by modulating charge distribution on the molecule's surface.
Future directions in research on 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine include exploring its role in modulating signaling pathways relevant to neurodegenerative diseases or autoimmune disorders. The ability to fine-tune its structure through derivatization offers a versatile platform for addressing unmet medical needs. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate these findings into clinical applications.
The growing interest in fluorinated heterocycles underscores their importance as building blocks in modern drug discovery. Compounds like 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine exemplify how structural complexity can be leveraged to develop molecules with tailored biological activities. As our understanding of molecular interactions continues to evolve, so too will our ability to harness these compounds for therapeutic purposes.
1805477-63-7 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoro-4-hydroxypyridine) 関連製品
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)
- 2138102-94-8(2-(3-amino-5-chlorophenyl)benzoic acid)
- 181517-99-7((4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetic Acid)
- 1190020-48-4(1-Naphthaldehyde-d7)
- 51039-92-0(N-(4-Chlorophenyl)-4-methyl-1,3-thiazol-2-amine)
- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)
- 2580128-59-0((4S)-3-(benzyloxy)carbonyl-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid)